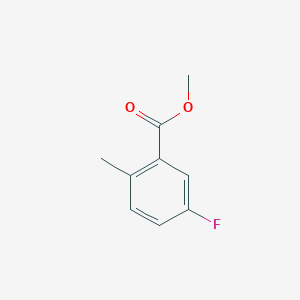

Methyl 5-fluoro-2-methylbenzoate

Description

Methyl 5-fluoro-2-methylbenzoate (CAS 17449-48-8) is a fluorinated aromatic ester with the molecular formula C₉H₉FO₂. Its structure features a benzene ring substituted with a fluorine atom at position 5, a methyl group at position 2, and a methyl ester group at position 1 (carboxylic acid ester) . Key identifiers include:

- SMILES: CC1=C(C=C(C=C1)F)C(=O)OC

- InChIKey: VXFMZNALKZLCBN-UHFFFAOYSA-N

- Molecular Weight: 168.17 g/mol

Properties

IUPAC Name |

methyl 5-fluoro-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFMZNALKZLCBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634929 | |

| Record name | Methyl 5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-29-2 | |

| Record name | Benzoic acid, 5-fluoro-2-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-fluoro-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-2-methylbenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 5-fluoro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-methylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 5-fluoro-2-methylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield 5-fluoro-2-methylbenzyl alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used in these reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: 5-fluoro-2-methylbenzoic acid.

Reduction: 5-fluoro-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl 5-fluoro-2-methylbenzoate is utilized as an intermediate in the synthesis of various organic compounds. Its fluorinated structure enhances the reactivity and selectivity of reactions, making it a valuable building block in organic chemistry.

Synthesis of Pharmaceuticals

The compound serves as a precursor for synthesizing pharmaceuticals, particularly in the development of drug candidates targeting diseases such as cancer and infectious diseases. For instance, it has been used in the synthesis of derivatives that exhibit antiviral properties against HIV-1 integrase inhibitors .

Agrochemicals

In agricultural chemistry, this compound is explored for its potential in developing herbicides and fungicides. The fluorine atom contributes to the biological activity and stability of these compounds .

Medicinal Chemistry

This compound has garnered attention for its therapeutic potential:

- Anticancer Activity : Research indicates that derivatives synthesized from this compound demonstrate antiproliferative activity against various cancer cell lines. They function by inhibiting microtubule polymerization, leading to apoptosis in cancer cells .

- Antiviral Properties : The compound has been linked to the synthesis of benzamide derivatives that act as inhibitors of HIV integrase, showcasing its role in antiviral drug development .

Material Science

In materials science, this compound is investigated for its applications in developing specialty chemicals:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations, potentially enhancing properties such as thermal stability and chemical resistance.

- Coatings and Adhesives : Its reactive nature allows it to be incorporated into formulations for coatings and adhesives, improving their performance characteristics.

Case Study 1: Anticancer Drug Development

A research team synthesized a series of this compound derivatives and evaluated their anticancer properties. The results indicated that specific substitutions on the aromatic ring significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug design efforts.

Case Study 2: Agrochemical Applications

In another study, this compound was incorporated into a new class of herbicides. Field tests demonstrated its efficacy in controlling weed populations while maintaining safety profiles for non-target species. This research underlines the compound's versatility beyond pharmaceutical applications.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-2-methylbenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting enzyme activity. The presence of the fluorine atom can enhance binding affinity and selectivity for specific molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 4-Fluoro-2-Methylbenzoate (CAS 175278-29-2)

- Similarity Score : 0.98

- Key Difference : Fluorine at position 4 instead of 3.

- Impact : Altered electronic distribution and steric hindrance may affect solubility, boiling point, and reactivity. For example, the closer proximity of fluorine (position 4) to the ester group (position 1) could enhance polarity compared to the 5-fluoro isomer.

Methyl 4-Fluoro-3-Methylbenzoate (CAS 180636-50-4)

Ester Group Variants

Ethyl 5-Fluoro-2-Methylbenzoate (CAS 56427-66-8)

- Key Difference : Ethyl ester replaces methyl ester.

- Impact : Higher molecular weight (182.15 g/mol vs. 168.17 g/mol) and increased hydrophobicity due to the longer alkyl chain. This could improve lipid membrane permeability, relevant for drug delivery .

Methyl 5-Fluoro-2-Formylbenzoate (CAS 1194374-71-4)

Fluorinated Analogues in Agrochemicals

- Triflusulfuron Methyl Ester : A sulfonylurea herbicide with a triazine backbone .

- Metsulfuron Methyl Ester : Used for broadleaf weed control, demonstrating the role of fluorine in enhancing herbicidal activity .

The fluorine atom in Methyl 5-fluoro-2-methylbenzoate may similarly stabilize metabolic degradation or enhance target binding in agrochemical contexts.

Key Properties (Inferred from Analogues)

Biological Activity

Methyl 5-fluoro-2-methylbenzoate is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉FO₂, characterized by a methyl group and a fluorine atom attached to a benzoate structure. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Target Interactions

The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity, particularly through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

Studies have shown that this compound can influence cellular signaling pathways. For instance, it may affect the MAPK/ERK signaling pathway, which plays a vital role in cell growth and differentiation. This modulation can lead to alterations in gene expression related to apoptosis and cell cycle regulation .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, it is anticipated that the compound undergoes phase I and II metabolic reactions, leading to various metabolites with distinct biological activities. The bioavailability and half-life of this compound remain to be fully characterized .

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against cancer cells. For example, compounds synthesized from 5-fluoro-2-methylbenzoic acid have shown significant activity by binding to microtubules and inducing apoptosis in cancer cells .

- Toxicity Studies : In animal models, high doses of this compound have been associated with liver toxicity and oxidative stress. These findings suggest a dose-dependent relationship where low doses may have therapeutic effects while high doses could lead to adverse outcomes .

Research Findings Summary Table

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions facilitate its metabolism into active or inactive metabolites, which can exhibit different biological properties. Understanding these pathways is crucial for predicting the pharmacological effects of the compound .

Q & A

Q. What are the recommended safety protocols for handling methyl 5-fluoro-2-methylbenzoate in laboratory settings?

this compound requires stringent safety measures due to its potential hazards, including skin/eye irritation and respiratory risks. Key protocols include:

- Use of PPE: Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles or face shields to prevent direct contact .

- Ventilation: Local exhaust systems or fume hoods to minimize inhalation of aerosols or vapors .

- Emergency measures: Immediate decontamination via water rinsing (15+ minutes for skin/eye contact) and medical evaluation for ingestion .

- Storage: Keep in sealed, labeled containers at 2–8°C in dry, ventilated areas to prevent degradation . Note: Regularly monitor airborne concentrations and implement spill containment protocols using inert absorbents .

Q. How can researchers optimize the synthesis of this compound from precursor intermediates?

A typical synthesis route involves esterification of 5-fluoro-2-methylbenzoic acid using methanol under acid catalysis (e.g., H₂SO₄). Methodological considerations:

- Reagent purity: Use >95% pure starting materials to minimize side reactions .

- Temperature control: Maintain 60–70°C to balance reaction rate and byproduct formation.

- Workup: Neutralize residual acid with NaHCO₃, followed by solvent extraction (e.g., ethyl acetate) and drying over MgSO₄ .

- Yield optimization: Monitor via TLC (silica gel, hexane:ethyl acetate 4:1) and confirm purity via HPLC .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?

Advanced characterization requires multi-modal approaches:

- NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry and esterification efficiency (e.g., δ ~3.9 ppm for methoxy group) .

- High-resolution mass spectrometry (HR-MS): Validate molecular formula (C₁₀H₁₁FO₂) with <2 ppm mass accuracy .

- X-ray crystallography: Resolve steric effects of the 2-methyl and 5-fluoro substituents on crystal packing .

- IR spectroscopy: Identify ester carbonyl stretching bands (~1720 cm⁻¹) to rule out hydrolysis products .

Q. How should researchers address contradictory data in stability studies of this compound under varying pH conditions?

Contradictions often arise from differences in experimental design. To reconcile discrepancies:

- Standardize conditions: Use buffered solutions (pH 2–12) at 25°C and monitor degradation via LC-MS at fixed intervals .

- Statistical analysis: Apply ANOVA to assess significance of degradation rates across pH levels .

- Mechanistic studies: Probe hydrolysis pathways (e.g., base-catalyzed ester cleavage vs. acid-mediated decarboxylation) using isotopic labeling . Example finding: Hydrolysis accelerates above pH 9, with a half-life of <24 hours at pH 12 .

Q. What strategies mitigate interference from this compound in fluorescence-based assays targeting aromatic metabolites?

Fluorescence quenching or spectral overlap can occur due to the compound’s aromatic fluorophore. Mitigation approaches:

- Chromatographic separation: Pre-purify samples via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

- Fluorescence masking: Use quenchers like sodium dithionite or employ time-resolved fluorescence to isolate target signals .

- Control experiments: Include solvent blanks and spiked samples to quantify background interference .

Methodological Resources

Q. How can researchers design impurity profiling studies for this compound synthesized via novel routes?

Impurity profiling requires:

- Forced degradation: Expose the compound to heat (40–60°C), light (UV-A), and oxidative stress (H₂O₂) to simulate stability challenges .

- LC-MS/MS analysis: Identify degradation products using a Q-TOF mass spectrometer in positive/negative ion modes .

- Quantitative thresholds: Apply ICH Q3A guidelines to classify impurities (e.g., ≤0.1% for unidentified peaks) .

Q. What in silico tools predict the metabolic fate of this compound in biological systems?

Computational models like ADMET Predictor™ or SwissADME can forecast:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.